molecular formula C9H13NO2 B1381917 [4-(Propan-2-yloxy)pyridin-3-yl]methanol CAS No. 1514562-86-7

[4-(Propan-2-yloxy)pyridin-3-yl]methanol

Cat. No. B1381917
M. Wt: 167.2 g/mol
InChI Key: WKUDMEBTJFWNOZ-UHFFFAOYSA-N
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Description

“[4-(Propan-2-yloxy)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . The IUPAC name for this compound is (4-isopropoxypyridin-3-yl)methanol .


Molecular Structure Analysis

The InChI code for “[4-(Propan-2-yloxy)pyridin-3-yl]methanol” is 1S/C9H13NO2/c1-7(2)12-9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[4-(Propan-2-yloxy)pyridin-3-yl]methanol” is an oil at room temperature .

Scientific Research Applications

Molecular Organization Studies

  • Spectroscopic Studies of Molecular Organization : [4-(Propan-2-yloxy)pyridin-3-yl]methanol was studied in spectroscopic studies to understand its molecular organization in different solvents and concentrations. The research found that the molecular form of the compound varied significantly between solvents like methanol and propan-2-ol, with variations in monomeric and dimeric forms observed at different concentrations. This has implications for its use in various solvent environments (Matwijczuk et al., 2018).

Biocatalytic Synthesis

  • Whole-cell Biocatalytic Synthesis : Research demonstrates the synthesis of related compounds using biocatalysis. For instance, S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized in a green and efficient manner using a liquid-liquid biphasic microreaction system. This study highlights the potential for environmentally friendly synthesis methods involving compounds similar to [4-(Propan-2-yloxy)pyridin-3-yl]methanol (Chen et al., 2021).

Antimicrobial Activity Studies

  • Antimicrobial Activity of Related Compounds : A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone demonstrated its potential antimicrobial properties. While not directly [4-(Propan-2-yloxy)pyridin-3-yl]methanol, the study of similar compounds provides insights into possible antimicrobial applications (Sivakumar et al., 2021).

Chemical Structure and Bioavailability

  • Maillard Reaction Products and Bioavailability : Research on Maillard reaction products related to [4-(Propan-2-yloxy)pyridin-3-yl]methanol revealed insights into their chemical structure and bioavailability. Such studies can provide a deeper understanding of the nutritional and pharmacological properties of these compounds (Chen et al., 2016).

Safety And Hazards

The safety information for “[4-(Propan-2-yloxy)pyridin-3-yl]methanol” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

(4-propan-2-yloxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUDMEBTJFWNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Propan-2-yloxy)pyridin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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